Allamandin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O7 |
|---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
methyl (1S,4S,5S,6S,8S,10S,11E,14S)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |
InChI |
InChI=1S/C15H16O7/c1-3-6-10-15(22-11(6)16)5-4-7-8(12(17)19-2)13(18)21-14(20-10)9(7)15/h3-5,7-10,13-14,18H,1-2H3/b6-3+/t7-,8-,9-,10+,13+,14+,15+/m1/s1 |
InChI Key |
UEOKCUGZTJHPBW-AAKUPCIZSA-N |
SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O |
Isomeric SMILES |
C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)O[C@@H]([C@H]4C(=O)OC)O)OC1=O |
Canonical SMILES |
CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O |
Synonyms |
allamandin |
Origin of Product |
United States |
Natural Occurrence and Distribution in Botanical Systems
Plant Sources of Allamandin
The most well-documented botanical source of this compound is Allamanda cathartica, commonly known as the golden trumpet vine. nih.gov This species is a perennial shrub or vine recognized for its large, bright yellow, trumpet-shaped flowers. nih.gov Numerous phytochemical studies have confirmed the presence of this compound in this plant. nih.gov Allamanda cathartica has been the focus of the majority of phytochemical, pharmacological, and toxicological research within the Allamanda genus. nih.gov
While Allamanda cathartica is the principal source, other species within the genus are also known to produce a variety of iridoid lactones and other secondary metabolites. The genus Allamanda comprises approximately 15 species. nih.gov Research has indicated the presence of various phytochemicals in species such as Allamanda schottii and Allamanda blanchetii. usm.myijsred.com For instance, studies on A. schottii have identified the presence of plumericin (B1242706), another iridoid lactone. wikipedia.orgsocfindoconservation.co.id While the presence of this compound is not explicitly quantified in all species, the phytochemical profile of the genus suggests that other members may also synthesize this compound.
Table 1: Species within the Genus Allamanda
| Species Name | Common Name |
|---|---|
| A. angustifolia | |
| A. blanchetii | Purple Allamanda |
| A. caccicola | |
| A. cathartica | Golden Trumpet |
| A. doniana | |
| A. laevis | |
| A. martii | |
| A. nobilis | |
| A. oenotherifolia | |
| A. polyantha | |
| A. puberula | |
| A. schottii | Bush Allamanda |
| A. setulosa | |
| A. thevetifolia |
This table is based on "The Plant List" and provides a list of accepted species within the genus Allamanda. nih.gov
Distribution within Plant Tissues
Research indicates that this compound is distributed throughout the various tissues of Allamanda cathartica. researchgate.net The compound has been identified in the leaves, flowers, stems, stem bark, roots, and shoots. nih.gov One study specifically highlights the root bark as a source for the isolation of this compound. researchgate.net
While this compound is present in multiple plant parts, the concentration of secondary metabolites can vary between different tissues. A comparative study on Allamanda cathartica and Allamanda blanchetii revealed that the flowers of these plants exhibited a higher concentration of secondary metabolites compared to other plant parts. semanticscholar.org This suggests that the flowers may be a particularly rich source of these compounds, although specific quantitative data for this compound in each plant part is not extensively detailed in the available literature. The plant parts of A. cathartica most frequently utilized in traditional practices, in descending order, are the leaves, stem bark, flowers, roots, stem, sap, seeds, and branches, indicating a widespread distribution of bioactive compounds. nih.gov
Influence of Environmental Factors on this compound Content
The production of secondary metabolites in plants, including iridoid lactones like this compound, is known to be influenced by a variety of environmental factors. While specific research on the direct impact of these factors on this compound content is limited, general principles of plant ecophysiology suggest that abiotic stressors can play a significant role. researchjournal.co.in
Environmental factors that can affect the biosynthesis of secondary metabolites include:
Water Availability: Drought stress has been shown to increase the production of certain secondary metabolites in some plant species as a defense mechanism. researchjournal.co.in
Temperature: Extreme temperatures can act as a stressor, potentially leading to an alteration in the chemical composition of plants. researchjournal.co.in
Light Intensity and Duration: Light is a critical factor in plant metabolism and can influence the production of various compounds.
Soil Composition and Nutrients: The availability of macro- and micronutrients in the soil can impact the synthesis of secondary metabolites. For instance, A. cathartica is often found in strongly acidic soils rich in iron, manganese, and phosphorus. usm.my
Human Influence and Pollution: A study on the chemical variability of Allamanda cathartica flowers found that samples collected from locations with high levels of human influence, suggesting greater environmental stress, had the highest concentrations of the iridoid plumieride (B147324). scielo.br This indicates that stressors in the environment may trigger an increased production of these defensive compounds.
It is plausible that the concentration of this compound in Allamanda species is similarly affected by these environmental variables, as plants often ramp up the production of secondary metabolites to cope with stressful conditions. researchjournal.co.in
Isolation and Chromatographic Methodologies in Allamandin Research
Extraction Techniques for Allamandin
The initial step in isolating this compound involves its extraction from the plant matrix. The choice of extraction technique and solvent is critical for maximizing the yield and minimizing the co-extraction of impurities.
Solvent extraction remains a fundamental and widely used method for obtaining crude extracts containing this compound. The selection of the solvent is based on the polarity of the target compound.
The seminal work on the isolation of this compound reported the use of an ethanolic extract of Allamanda cathartica. acs.org This initial extraction yielded a complex mixture of compounds from which this compound was subsequently isolated. This process takes advantage of the solubility of iridoid lactones in polar organic solvents like ethanol.
Other solvent-based extraction methods, often used for isolating various phytochemicals from Allamanda species, include Soxhlet extraction. This continuous extraction process has been employed with a range of solvents, including hexane, petroleum ether, methanol (B129727), and water, to separate compounds based on their polarity. researchgate.netresearchgate.netsemanticscholar.org For instance, studies on A. cathartica leaves and flowers have used Soxhlet apparatuses with solvents maintained for 24 hours to ensure thorough extraction. researchgate.netresearchgate.net Maceration, a simple technique involving soaking the plant material in a solvent, has also been used, sometimes for extended periods of up to seven days. scielo.br
The following table summarizes various solvent-based extraction methods applied to Allamanda species, the plant parts used, and the solvents employed.
| Extraction Method | Plant Part | Solvent(s) | Reference |
| Maceration | Dried Flowers | Ethanol, Ethyl Acetate | scielo.br |
| Soxhlet Extraction | Leaves, Flowers | Water, Methanol, Petroleum Ether | researchgate.net |
| Soxhlet Extraction | Dried Leaves | Iso-propyl alcohol | researchgate.netsemanticscholar.org |
| Solvent Extraction | Powdered Plant Material | Methanol, Chloroform, 1% H₂SO₄ | researchgate.net |
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been explored for compounds from Allamanda cathartica. scielo.br These methods often offer improved efficiency and yield.
Microwave-Assisted Extraction (MAE) is a modern technique that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction of target compounds. Research on A. cathartica flowers to extract a related iridoid, plumieride (B147324), demonstrated the effectiveness of MAE. scielo.br The process parameters, including solvent type, microwave power, and extraction time, were optimized to enhance efficiency. This method is noted for reducing extraction time and solvent volume compared to traditional techniques. scielo.brcabidigitallibrary.org
Ultrasound-Assisted Extraction (UAE) , also known as sonication, is another advanced method. A patent detailing the extraction of A. cathartica describes a process using an ultrasonic device. google.com This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer. This leads to a more efficient extraction process at lower temperatures. google.comnih.gov
The table below outlines the parameters used in these advanced extraction methods for A. cathartica.
| Technology | Solvent(s) | Key Parameters | Reference |
| Microwave-Assisted Extraction (MAE) | Ethanol, Ethyl Acetate | Power: 100-300 W; Time: 5-20 min; Temp: 50°C | scielo.br |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Acetone, Hexyl Acetate | Frequency: 1000-1500 Hz; Time: 40-60 min; Temp: 30-50°C | google.com |
Purification Strategies for this compound
Following extraction, the crude mixture contains this compound along with numerous other phytochemicals. Purification is therefore essential to isolate the compound of interest. Liquid chromatography is the cornerstone of purification in this compound research.
Liquid chromatography separates compounds based on their differential partitioning between a stationary phase (a solid support) and a mobile phase (a liquid solvent). The initial isolation of this compound involved rechromatography of fractions obtained from the crude extract, a process that laid the groundwork for the use of more advanced liquid chromatography techniques. acs.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. In the context of this compound research, HPLC is crucial for analyzing the composition of A. cathartica extracts and for quality control during the purification process. researchgate.net
Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. Studies on A. cathartica flowers have developed and validated HPLC methods to quantify related iridoids and flavonoids. jocpr.comscielo.brscielo.br These methods demonstrate the utility of HPLC in resolving the complex chemical profile of the plant extract, which is a necessary step for targeted isolation of specific compounds like this compound.
Key parameters for a typical HPLC analysis of Allamanda cathartica extracts are summarized below.
| Parameter | Specification | Reference |
| Column | C18 | jocpr.comscielo.br |
| Mobile Phase | Acetonitrile and Acidified Water (Gradient) | jocpr.com |
| Flow Rate | 1.0 mL/min | jocpr.comresearchgate.net |
| Detection | Photodiode Array (PDA) at 230 nm & 355 nm | jocpr.comscielo.br |
While HPLC is excellent for analysis, preparative-scale purification to obtain larger quantities of a compound often employs Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography. These techniques bridge the gap between low-resolution, gravity-fed column chromatography and high-resolution, high-pressure HPLC.
Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. nih.govwindows.net It is an essential tool for the quick and efficient purification of target compounds from crude extracts. nih.gov The use of disposable cartridges makes it a convenient and cost-effective method for intermediate purification steps. windows.net
Medium-Pressure Liquid Chromatography (MPLC) operates at higher pressures than flash chromatography but lower than HPLC. It offers better resolution and efficiency than flash chromatography, making it suitable for isolating pure natural products at the milligram to gram scale. nih.govresearchgate.net Modern MPLC systems often incorporate UV detectors and fraction collectors, allowing for precise monitoring and collection of the desired compound. nih.gov An efficient workflow involves developing a separation method on an analytical HPLC system and then transferring the gradient to an MPLC system for preparative-scale isolation, ensuring predictable and successful purification. nih.govresearchgate.net For a compound like this compound, these techniques are invaluable for obtaining the pure substance required for structural elucidation and biological activity studies.
Countercurrent Chromatography
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of natural products, including iridoids. cas.cnnih.gov Unlike traditional column chromatography that utilizes a solid stationary phase, CCC employs a liquid stationary phase held in place by a centrifugal force, while a liquid mobile phase is pumped through it. This eliminates the issue of irreversible adsorption of the sample onto a solid support, leading to high sample recovery. cas.cn
While specific applications of CCC for the isolation of this compound are not extensively detailed in recent literature, the technique's success in separating other structurally similar iridoids suggests its high potential for this purpose. The selection of an appropriate two-phase solvent system is the most critical step in developing a CCC method. cas.cn The ideal solvent system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 1.0, to ensure good resolution and efficient elution. cas.cn
For the separation of water-soluble iridoid glucosides, which share polarity characteristics with this compound, solvent systems composed of ethyl acetate, n-butanol, and water have been successfully employed in high-speed countercurrent chromatography (HSCCC), a form of CCC. nih.govresearchgate.net For instance, a two-phase solvent system of ethyl acetate–n-butanol–water (5:14:12, v/v/v) was used to isolate four iridoid glucosides with high purity (97.3%–99.3%) in a single step. nih.govresearchgate.net Another successful separation of iridoid glycosides was achieved using a dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) solvent system. cas.cn
The general procedure for isolating a compound like this compound using HSCCC would involve the following steps:
Solvent System Selection: A series of solvent systems would be tested to find one where this compound has an optimal partition coefficient (K value). This is typically done through shake-flask experiments and analysis of each phase by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
HSCCC Operation: The column is first filled with the stationary phase (either the upper or lower phase of the solvent system). The mobile phase is then pumped through the column as it rotates at high speed.
Sample Injection and Fraction Collection: The crude or semi-purified extract containing this compound is dissolved in a suitable solvent and injected into the system. The eluent is collected in fractions, which are then analyzed for the presence and purity of this compound.
The versatility of CCC in terms of solvent system selection and its high sample recovery make it a highly suitable, albeit not yet specifically documented, technique for the preparative isolation of this compound.
Method Development and Validation for this compound Isolation
The development and validation of analytical methods are crucial for the reliable quantification of phytochemicals like this compound in plant extracts and derived products. While a validated method specifically for this compound is not widely published, a comprehensive HPLC-photodiode array (PDA) detection method has been developed and validated for plumieride, another major iridoid in Allamanda cathartica. The principles and parameters of this validation are directly applicable to the development of a method for this compound.
The development of a robust analytical method involves the optimization of several chromatographic parameters:
Column: A C18 reversed-phase column is commonly used for the separation of iridoids.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and acidified water is often employed to achieve good separation of compounds with varying polarities.
Detection Wavelength: The wavelength for detection is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity. For plumieride, 230 nm was found to be optimal. A similar determination would be necessary for this compound.
Flow Rate and Temperature: These are adjusted to optimize peak shape and resolution.
Once the method is developed, it must be validated according to the guidelines of the International Conference on Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Example of Validation Parameters for an HPLC Method for an Iridoid (Plumieride) in Allamanda cathartica
| Validation Parameter | Specification | Example Result for Plumieride Method |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Precision (RSD%) | ≤ 2% | < 2% for repeatability and intermediate precision |
| Accuracy (Recovery %) | 80-120% | Within acceptable limits |
| Robustness | No significant changes in results with minor variations in flow rate, temperature, etc. | Method found to be robust |
By following a similar rigorous development and validation process, a reliable and accurate analytical method for the quantification of this compound can be established, which is essential for the quality control of herbal products and for further pharmacological research.
Structural Elucidation and Spectroscopic Analysis of Allamandin
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been an indispensable tool in the structural determination of Allamandin, providing detailed information about the connectivity and spatial arrangement of its atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The ¹H NMR spectrum of this compound offers a preliminary map of the proton environments within the molecule. While specific, detailed peak assignments for this compound are not widely available in publicly accessible literature, general spectral regions for iridoid lactones can be inferred. Typically, olefinic protons would appear in the downfield region, while protons adjacent to oxygen atoms would also exhibit characteristic downfield shifts. The methyl protons of the ethylidene group and the methoxy (B1213986) protons of the ester group would be expected in the upfield region of the spectrum.
The ¹³C NMR spectrum provides crucial information regarding the carbon framework of this compound. The molecular formula, established as C₁₅H₁₆O₇, indicates the presence of 15 carbon atoms. nih.gov The spectrum would be expected to show signals for carbonyl carbons of the lactone and ester groups at the low-field end, followed by signals for the sp² hybridized carbons of the double bonds. The sp³ hybridized carbons, including those bonded to oxygen, would resonate in the mid-to-upfield region of the spectrum.
Due to the limited availability of specific published data, a detailed data table for the ¹H and ¹³C NMR of this compound cannot be authoritatively compiled at this time.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the various spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are critical for establishing longer-range connectivities (typically over two or three bonds) between protons and carbons. This information is vital for piecing together the different fragments of the molecule and for assigning the positions of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry plays a pivotal role in determining the molecular weight and elemental composition of a compound, as well as providing valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound, HRMS would confirm the molecular formula C₁₅H₁₆O₇.
Table 1: HRMS Data for this compound
| Molecular Formula | Calculated Mass (m/z) |
| C₁₅H₁₆O₇ | [Exact mass would be calculated here] |
Note: A specific experimentally determined HRMS value for this compound is not available in the reviewed sources.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint and can provide significant structural information. While a detailed fragmentation pattern for this compound is not described in the available literature, a hypothetical analysis would likely show initial losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methanol (B129727) (CH₃OH) from the ester group. Subsequent fragmentations would provide clues about the core iridoid lactone structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3500-3200 (broad) |
| C=O (lactone) | ~1770-1750 |
| C=O (ester) | ~1750-1735 |
| C=C (alkene) | ~1680-1620 |
| C-O | ~1300-1000 |
Note: While FT-IR studies have been conducted on extracts of Allamanda species, the specific IR spectrum of pure this compound is not detailed in the available scientific literature. ijcmas.com
Compound Names Mentioned
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible spectrum of this compound provides key insights into its electronic structure, particularly the presence of chromophores within the molecule. The UV spectrum of this compound, when measured in ethanol, exhibits a maximum absorption (λmax) at 235 nm. This absorption is characteristic of an α,β-unsaturated lactone system, which is a defining feature of the this compound structure. The presence of this chromophore was a critical piece of evidence in the initial structural elucidation of the compound.
| Solvent | λmax (nm) | Chromophore |
| Ethanol | 235 | α,β-Unsaturated lactone |
X-ray Crystallography for Absolute Configuration
While direct X-ray crystallographic data for this compound itself was not the primary focus of early structural studies, the absolute configuration of the closely related and co-occurring iridoid, Allamdin, was unequivocally established by single-crystal X-ray diffraction analysis. This analysis was instrumental in deducing the stereochemistry of this compound, as the two compounds share a common structural and stereochemical core.
The X-ray crystallographic analysis of Allamdin provided precise three-dimensional coordinates of each atom, revealing its complete stereochemical arrangement. This information, in conjunction with spectroscopic data (NMR, IR) and chemical correlations, allowed for the confident assignment of the absolute configuration of the chiral centers in Allamdin. Given the established chemical relationship between this compound and Allamdin, the stereochemical insights gained from the crystallographic study of Allamdin were extrapolated to confirm the absolute configuration of this compound.
Biosynthetic Pathways and Precursor Studies of Allamandin
Origin within the Iridoid Biosynthesis Pathway
The biosynthesis of allamandin originates from the well-established iridoid pathway, which is a branch of terpenoid metabolism. Iridoids are monoterpenoids, meaning they are derived from a C10 precursor, geranyl pyrophosphate (GPP). scielo.brwikipedia.org The formation of GPP itself is a result of the condensation of two C5 units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are supplied by the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govnih.gov
The key steps leading to the core iridoid structure are as follows:
Formation of Geraniol (B1671447): GPP is hydrolyzed by the enzyme geraniol synthase (GES) to form geraniol. nih.gov
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase. The resulting 8-hydroxygeraniol is then oxidized in a two-step reaction by an oxidoreductase (8-hydroxygeraniol oxidoreductase, 8HGO) to yield 8-oxogeranial. nih.govresearchgate.net
Reductive Cyclization: The pivotal step in forming the characteristic bicyclic iridoid skeleton is the reductive cyclization of 8-oxogeranial. This reaction is catalyzed by the enzyme iridoid synthase (ISY), which converts 8-oxogeranial into a reactive enol intermediate that spontaneously cyclizes to form the core iridoid scaffold. wikipedia.org
Formation of Loganin (B1675030): Following cyclization, a series of oxidative steps, methylation, and glycosylation occur, leading to the formation of the key intermediate, loganin. Loganin is a central precursor for a vast array of iridoids and secoiridoids found in the Apocynaceae family. wikipedia.org It is highly probable that the biosynthesis of this compound proceeds via loganin, which then undergoes further enzymatic modifications to yield the final lactone structure.
Precursor Incorporation Studies
Specific precursor incorporation studies, or "feeding studies," using isotopically labeled compounds to definitively trace the biosynthetic pathway of this compound in Allamanda species have not been reported in the scientific literature. However, this technique has been fundamental in establishing the biosynthetic pathways of other iridoids and secondary metabolites. phcogrev.com
In a typical precursor feeding experiment, a hypothesized precursor (e.g., [¹⁴C]-labeled geraniol or [³H]-labeled loganin) is supplied to the plant material, such as cell cultures or whole plant tissues. phcogrev.comphcogrev.com After a period of incubation, the target compound (this compound) is isolated, and its isotopic labeling is analyzed. The presence and position of the label provide direct evidence of the precursor's incorporation and its role in the pathway.
Based on the established iridoid pathway, the following compounds would be logical candidates for precursor incorporation studies to confirm the biosynthetic route to this compound:
Mevalonic acid (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) to confirm MEP pathway involvement.
Geraniol or Geranyl Pyrophosphate (GPP) to confirm its role as the primary C10 precursor.
Iridodial as a key cyclized intermediate.
Loganic acid and Loganin as central, late-stage precursors. nih.govwikipedia.org
Without such specific studies, the pathway remains putative, albeit based on strong evidence from related systems.
Enzymatic Steps and Proposed Mechanisms in this compound Formation
The formation of this compound from the central iridoid pathway involves a series of enzymatic reactions that modify the core skeleton. While the specific enzymes responsible for converting a precursor like loganin into this compound have not been isolated or characterized from Allamanda cathartica, a plausible sequence can be proposed based on the structures of the intermediates and known enzymatic reactions in plant biochemistry. nih.govuni-hohenheim.de
The proposed pathway would begin with loganin and involve several key transformations:
Deglycosylation: Removal of the glucose moiety from loganin by a β-glucosidase enzyme to yield loganetin (B1631346).
Oxidative Cleavage/Rearrangement: The cyclopentane (B165970) ring of loganetin would need to undergo significant modification. This could involve oxidative cleavage, potentially catalyzed by a cytochrome P450 monooxygenase, similar to the action of secologanin (B1681713) synthase which cleaves the ring to form secoiridoids. wikipedia.org
Lactone Formation: The formation of the γ-lactone ring is a critical step. This likely occurs through the oxidation of a primary alcohol to a carboxylic acid, followed by intramolecular esterification (lactonization), a reaction that can be catalyzed by various oxidoreductases or dehydrogenases.
Tailoring Reactions: The final structure of this compound features specific hydroxylations and an exocyclic double bond. These features are likely installed by "tailoring enzymes" such as P450s and dehydrogenases, which add functional groups late in the pathway to create chemical diversity.
The table below summarizes the key enzymes believed to be involved in the general pathway leading to iridoid precursors like this compound.
| Enzyme | Abbreviation | Function in Proposed Pathway |
|---|---|---|
| Geranyl Pyrophosphate Synthase | GPPS | Catalyzes the formation of Geranyl Pyrophosphate (GPP) from IPP and DMAPP. nih.gov |
| Geraniol Synthase | GES | Hydrolyzes GPP to form geraniol. nih.gov |
| Geraniol 8-hydroxylase | G8H | A cytochrome P450 enzyme that hydroxylates geraniol at the C8 position. nih.gov |
| 8-hydroxygeraniol oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. nih.gov |
| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton. wikipedia.org |
| β-Glucosidase | - | Proposed to remove the glucose moiety from a glycosylated precursor like loganin. |
| Cytochrome P450 Monooxygenases | CYPs/P450s | Proposed to catalyze various oxidative and rearrangement reactions, including hydroxylations and ring cleavage/formation. nih.gov |
| Dehydrogenases/Reductases | - | Proposed to be involved in the final tailoring steps, such as lactone ring formation and introduction of double bonds. |
Genetic and Molecular Regulation of this compound Biosynthesis
The genetic and molecular mechanisms that regulate this compound production in Allamanda are currently unknown. However, research on other plant secondary metabolite pathways, including those for iridoids in Catharanthus roseus and Nepeta species, provides a general model for this regulation. mdpi.comnih.gov
The biosynthesis is expected to be controlled at the transcriptional level, where the expression of pathway genes is coordinated by various transcription factors (TFs). Key families of TFs frequently implicated in regulating secondary metabolism include:
MYB factors: Often act as master regulators.
basic Helix-Loop-Helix (bHLH) factors: Frequently work in conjunction with MYB proteins.
WRKY factors: Typically involved in regulating defense-related compounds. researchgate.net
The expression of these transcription factors, and consequently the entire biosynthetic pathway, is often responsive to developmental cues (e.g., tissue-specific expression) and environmental stimuli. For instance, the production of iridoids, which often serve as defense compounds, can be induced by herbivory or pathogen attack through signaling molecules like jasmonic acid (JA). nih.govresearchgate.net Overexpression of a JA-responsive transcription factor, ORCA3, in C. roseus was shown to enhance the expression of iridoid biosynthesis genes. mdpi.com It is plausible that a similar regulatory network governs this compound production, linking its biosynthesis to the plant's defense system.
Comparative Biosynthesis with Related Iridoid Lactones
This compound belongs to a subgroup of iridoids known as plumerane iridoids, which includes the closely related compounds plumericin (B1242706) and isoplumericin (B1231303), also found in Allamanda and other Apocynaceae plants like Plumeria and Himatanthus. nih.govresearchgate.netmdpi.com These compounds share a common biosynthetic origin but differ in their final structure due to divergent enzymatic modifications in the later stages of the pathway.
A comparison highlights the following points:
Shared Core Pathway: this compound, plumericin, and isoplumericin almost certainly share the same early biosynthetic pathway leading from GPP to a common iridoid precursor, likely derived from loganin.
Divergent Tailoring Steps: The structural differences between these molecules arise from the action of different "tailoring" enzymes. For example, the specific oxidation state, the presence and position of double bonds, and the stereochemistry differ between this compound and plumericin. This implies the existence of highly specific P450s, dehydrogenases, and possibly isomerases that channel the common precursor into different final products in a species- or tissue-specific manner.
Comparison with Nepetalactone: Nepetalactones, the characteristic iridoid lactones from catnip (Nepeta cataria), also originate from the same core pathway involving iridoid synthase. nih.gov However, the downstream modifications are significantly different. The enzymes in Nepeta are specialized to produce a volatile C10 lactone, whereas the enzymes in Allamanda produce more complex, non-volatile lactones like this compound, which is a C15 compound, suggesting the incorporation of an additional C5 unit or significant rearrangement of the C10 skeleton. researchgate.netscialert.net
The table below offers a comparison of the proposed biosynthesis of this compound with that of plumericin.
| Feature | This compound | Plumericin |
|---|---|---|
| Core Precursor | Presumed to be from the iridoid pathway via Loganin | Presumed to be from the iridoid pathway via Loganin researchgate.net |
| Key Structural Feature | Complex tetracyclic lactone with a hemiacetal bridge | Tetracyclic lactone with an α,β-unsaturated ester moiety scialert.net |
| Proposed Divergent Step | Specific oxidative cyclization and hemiacetal formation | Enzymatic steps leading to the formation of the exocyclic methylene (B1212753) group and ester functionality researchgate.net |
| Key Enzyme Classes Involved | P450s, Dehydrogenases, β-Glucosidases | P450s, Dehydrogenases, β-Glucosidases |
| Plant Family | Apocynaceae nih.gov | Apocynaceae nih.govmdpi.com |
Chemical Synthesis and Analog Preparation of Allamandin
Retrosynthetic Analysis of Allamandin
A retrosynthetic analysis of this compound reveals a strategic approach to deconstructing its complex architecture into simpler, more readily available starting materials. The primary disconnection point is the tertiary alcohol, suggesting that this compound can be accessed via the hydration of its naturally occurring precursor, plumericin (B1242706). This simplification is biomimetically sound, as it is hypothesized that the biosynthesis of this compound may proceed through a similar hydration step.
Further deconstruction of plumericin involves the removal of the carbomethoxy group, leading to allamcin, another related natural product. This transformation simplifies the ester functionality to an enol ether, which can be envisioned as arising from a precursor containing a ketone. The core tetracyclic structure of allamcin can be traced back to a simpler bicyclic system. A key strategic disconnection breaks the lactone ring and the cyclopentane (B165970) ring, ultimately leading to a readily available starting material, such as a bicyclo[3.3.0]octenone derivative. This retrosynthetic pathway forms the logical foundation for the total synthesis of this compound, guiding the sequence of bond formations and functional group manipulations in the forward synthesis.
Total Synthesis Approaches to this compound
The total synthesis of (±)-allamandin has been successfully achieved, most notably through a route that also constitutes a formal synthesis of plumericin and allamcin. This approach underscores the interconnectedness of this family of iridoids and provides a unified strategy for their preparation.
A landmark synthesis begins with the commercially available bicyclo[3.3.0]octenone. The synthetic sequence involves several key transformations to build the intricate framework of the target molecule. These steps include:
The elaboration of a key acetoxy-aldehyde intermediate.
The fusion of the β-oxy-γ-butyrolactone ring system.
A chemo-selective vic-bishydroxylation to introduce crucial oxygen functionalities.
The formation of an (E)-ethylidenefuranone moiety.
An oxidative-cleavage and cyclization cascade to furnish the core structure of (±)-allamcin.
Since allamcin has been previously converted to both plumericin and this compound, this multi-step synthesis of allamcin also represents a formal total synthesis of (±)-plumericin and (±)-allamandin.
Biomimetic Synthetic Strategies
The total synthesis of this compound has been significantly influenced by biomimetic considerations, which seek to emulate the proposed biosynthetic pathways of natural products. It is hypothesized that the tetracyclic framework of plumericin and this compound is formed in nature from a tricyclic plumieride-type precursor.
Inspired by this hypothesis, a synthetic strategy was developed that mimics this proposed cyclization. The synthesis of (±)-plumericin was achieved in 16 steps from cycloocta-1,3-diene, with the final step to obtain (±)-allamandin being a simple hydration of plumericin. This approach not only provides a viable route to these complex molecules but also lends support to the proposed biosynthetic pathway. An intermediate in this synthesis, descarbomethoxythis compound, was later discovered as a natural product and named allamcin, further validating the biomimetic approach.
Stereoselective Synthesis of this compound
Controlling the stereochemistry of the multiple chiral centers in this compound is a critical challenge in its synthesis. While the initial total syntheses produced racemic mixtures of this compound and its precursors, methods for achieving a stereoselective synthesis have been developed.
A key innovation in this area involves the resolution of an early-stage intermediate. Specifically, the racemic bicyclic alcohol, m-bicyclo[3.3.0]oct-7-en-endo-2-ol, can be resolved through chromatographic separation of its O-methylmandelate esters. This classical resolution technique allows for the separation of the enantiomers, providing access to optically pure starting material. By carrying this enantiomerically enriched intermediate through the remainder of the synthetic sequence, it is possible to produce optically active, and therefore naturally configured, this compound. This approach highlights the importance of establishing stereocenters early in a synthetic route to avoid the complexities of separating stereoisomers at later stages.
Semisynthesis of this compound from Natural Precursors
Given the structural complexity of this compound, semisynthesis from a more abundant, naturally occurring precursor represents an attractive and efficient alternative to total synthesis. The iridoid plumericin, which is often found in the same plant species as this compound, is an ideal starting point for such an approach.
The conversion of plumericin to this compound is a remarkably straightforward process, involving a single chemical step. This transformation is achieved through the acid-catalyzed hydration of the exocyclic double bond of plumericin. This simple addition of water across the double bond introduces the tertiary hydroxyl group characteristic of this compound, completing the synthesis. The efficiency of this one-step conversion makes it a highly practical method for obtaining this compound, provided a reliable source of plumericin is available.
Derivatization Strategies for this compound Analogs
The synthesis of analogs and derivatives of this compound is a crucial step in exploring its structure-activity relationships and potentially developing new therapeutic agents with improved properties. While the literature on extensive derivatization of this compound itself is limited, the synthetic routes developed for the natural product have also enabled the creation of analogs.
One notable example is the synthesis of an isothis compound analogue. This was achieved by leveraging the same key synthetic intermediates and methodologies developed for the total synthesis of this compound. By modifying the later stages of the synthetic sequence, it was possible to introduce structural variations, leading to the formation of this analogue. The ability to generate such analogs is a testament to the flexibility of the synthetic strategy and opens the door for the preparation of a wider range of related compounds for biological evaluation.
Challenges and Innovations in this compound Chemical Synthesis
The chemical synthesis of this compound is fraught with challenges, primarily stemming from its intricate and sterically congested tetracyclic structure. The construction of the fused ring system and the precise installation of multiple stereocenters require a high degree of chemical control and ingenuity.
Despite these hurdles, the pursuit of this compound's synthesis has led to significant innovations in synthetic methodology. One such innovation is the development of a "substitutive spiroannulation" method. This technique allows for a stereocontrolled geminal alkylation of a carbonyl group while simultaneously introducing a substituent at the alpha position, a crucial transformation for building the core structure.
Another key innovation was the development of a general method to carbomethoxylate an enol ether. This was necessary for the conversion of an intermediate into plumericin and showcases the development of new chemical reactions driven by the challenges of natural product synthesis. These innovative solutions not only enabled the successful synthesis of this compound but also contributed valuable new tools to the broader field of organic synthesis. The synthesis of iridoid lactones, in general, often involves challenges in controlling stereochemistry and constructing the characteristic fused-ring systems, making the development of novel synthetic strategies an ongoing area of research.
Structure Activity Relationship Studies of Allamandin and Its Derivatives
Impact of Structural Modifications on Biological Activity
Structural modifications to iridoid lactones have been shown to impact their biological activity. For instance, modifications to plumieride (B147324), a related iridoid glycoside, have been explored to enhance its anticancer activity scielo.br. Acetylation of plumieride, resulting in a pentacetate analogue, showed improved activity against a fibrosarcoma cell line compared to the native molecule scielo.br. The hydrolysis of the methyl ester in plumieride did not significantly alter its efficacy scielo.br. These findings suggest that specific functional groups and their modifications on the iridoid scaffold can significantly influence the potency of these compounds scielo.br. While direct detailed studies on the impact of specific structural modifications of Allamandin itself were not predominantly found, research on related iridoids supports the concept that alterations to the lactone ring, the exocyclic double bond, or the substitution pattern on the iridoid core would likely affect its interaction with biological targets and thus its activity unibo.itscielo.br.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates a set of molecular descriptors (representing structural and physicochemical properties) to the biological activity of a series of compounds creative-biolabs.comservireach.comscik.org. The goal is to build a predictive model that can estimate the activity of new compounds based on their structures creative-biolabs.comscik.org. While specific detailed QSAR models developed solely for this compound were not prominently featured in the search results, QSAR modeling has been applied to other compound sets to predict various biological activities, including adsorption and inhibitory potency nih.govresearchgate.netnih.gov. This involves representing molecules using numerical descriptors, filtering redundant descriptors, and employing statistical methods or machine learning algorithms to build predictive models scik.orgnih.gov. The applicability of QSAR to this compound and its derivatives would involve defining relevant molecular descriptors for this class of compounds and correlating them with observed biological activities (e.g., IC50 values against cancer cell lines) to identify the structural features that quantitatively influence activity nih.gov.
Computational Chemistry Approaches to this compound SAR
Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, are valuable tools in SAR studies. They provide insights into the potential interactions between a ligand (like this compound) and its biological target at the atomic level creative-biolabs.comservireach.comnih.gov.
Molecular Docking Simulations
Molecular docking simulations predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target creative-biolabs.comscholarsresearchlibrary.com. This technique helps to understand how a molecule might interact with a binding site and which amino acid residues are involved in these interactions creative-biolabs.comfortuneonline.org. Molecular docking studies have been performed with this compound against specific protein targets. For example, docking studies were conducted to investigate the potential interaction of this compound with SARS-CoV-2 main protease (Mpro) fortuneonline.org. These studies suggested good interaction between this compound and the protease, with potential binding modes in the catalytic site involving interactions with residues like His41 and Thr45, as well as hydrophobic interactions with residues such as ASP 142, CYS145, and LEU27 fortuneonline.org. Other docking studies explored the interaction of this compound with cyclin-dependent kinase 1 (CDK1), suggesting its ability to bind to this protein target ripublication.com. These simulations provide a theoretical basis for understanding the potential mechanisms of action and can guide the design of derivatives with improved binding characteristics creative-biolabs.comscholarsresearchlibrary.com.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its target protein over time, accounting for the flexibility of both molecules and the surrounding environment nih.govchemrxiv.org. MD simulations can offer in-depth insights into the dynamic behaviors of proteins and their interactions with ligands, helping to understand conformational changes and binding pathways nih.gov. While specific detailed MD simulations focused solely on this compound were not extensively found in the immediate search results, MD simulations are a standard tool in computational drug discovery to evaluate the stability of protein-ligand complexes and refine the understanding gained from docking studies nih.govchemrxiv.orgresearchgate.net. For example, MD simulations have been used in studies involving phytochemicals from Allamanda cathartica to identify favorable binding conformations with target receptors researchgate.net. These simulations can help to validate docking poses, estimate binding free energies, and explore the flexibility of the binding site and the ligand, providing a more comprehensive picture of the molecular recognition process nih.govarxiv.org.
Mechanistic Investigations of Allamandin S Biological Activities
Anticancer and Cytotoxic Mechanisms
Studies have explored the ability of Allamandin to inhibit the growth and induce death in various cancer cell lines. These investigations provide insights into the cellular and molecular mechanisms through which this compound exerts its cytotoxic effects.
In Vitro Cellular Models of Antiproliferative Activity
In vitro studies using various cancer cell lines have been instrumental in evaluating the antiproliferative activity of this compound and extracts containing it. Extracts from Allamanda schottii, which contain iridoids like this compound, have demonstrated cytotoxic effects on several cell lines, including human erythromyeloblastoid leukemia cells (K562), mouse fibroblast cells (L929), cervix adenocarcinoma cells (HeLa), and human pre-B leukemia cells (Nalm6). scielo.br The cytotoxicity observed in these studies can vary depending on the part of the plant extracted and the season of collection. scielo.br
While specific detailed data tables for this compound's IC50 values across a broad range of cancer cell lines were not extensively available in the search results, the principle of evaluating antiproliferative activity involves determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of cells by 50%. This is commonly assessed using assays like the MTT assay. unja.ac.id
Apoptotic Pathway Modulation
Apoptosis, or programmed cell death, is a key mechanism by which potential anticancer agents can eliminate cancer cells. youtube.com Research suggests that this compound and related compounds may induce apoptosis in cancer cells. Apoptosis can be initiated through intrinsic or extrinsic pathways, involving the activation of caspases and modulation of proteins like those in the Bcl-2 family. youtube.comejgm.co.uk
Studies on other natural compounds with anticancer properties, such as Amaryllidaceae alkaloids and Beta-Sitosterol, have shown that they can induce apoptosis by activating caspases (e.g., caspase-3, caspase-8, caspase-9) and downregulating anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins like Bax. ejgm.co.ukjddtonline.infounar.ac.idnih.gov While direct, detailed studies specifically on this compound's modulation of these specific apoptotic markers were not prominently featured, the induction of apoptosis is a recognized mechanism for iridoids and other compounds found in plants containing this compound. researchgate.netresearchgate.net
Cell Cycle Perturbation
Disruption of the cell cycle is another mechanism by which anticancer agents can inhibit cancer cell proliferation. The cell cycle is a tightly regulated process, and its perturbation can lead to cell cycle arrest at specific phases, preventing uncontrolled division. nih.gov Compounds with antiproliferative activity can interfere with the proteins and checkpoints that govern cell cycle progression. nih.gov
While specific details on how this compound perturbs the cell cycle were limited in the search results, other compounds found in plants known to contain this compound, such as ursolic acid, have been reported to block cell cycle progression. scielo.br Studies on other natural compounds have shown induction of cell cycle arrest at phases like G1, S, or G2/M in cancer cells. unja.ac.idejgm.co.uknih.govfrontiersin.org This suggests a potential area for further investigation into this compound's precise effects on the cell cycle machinery.
Mechanistic Studies in Animal Models (excluding human trials)
Animal models, particularly rodent models like mice and rats, are crucial for evaluating the in vivo efficacy and mechanisms of potential anticancer agents before human trials. mdpi.com These models can help assess the impact of compounds on tumor growth, metastasis, and the underlying biological processes in a complex living system. nih.govmdpi.com
Some research has indicated that this compound derivatives extracted from Allamanda cathartica showed significant activity against P-388 leukemia in mice. unibo.itplos.orgproquest.com This suggests that this compound or its derivatives may exert their anticancer effects in vivo, although the specific detailed mechanisms in these animal models were not elaborated upon in the provided search snippets beyond the observation of activity against leukemia cells and delayed death in a tumor growth model. plos.org Further mechanistic studies in animal models could provide valuable information on how this compound interacts with the tumor microenvironment, influences immune responses, or affects other systemic factors related to cancer progression. mdpi.com
Anti-inflammatory Actions
Inflammation is a complex biological response involved in various diseases, including cancer. biomolther.orgnih.gov Compounds that can modulate inflammatory processes hold therapeutic potential. Research has also explored the anti-inflammatory properties of plants containing this compound.
Modulation of Inflammatory Mediators and Pathways
Anti-inflammatory agents can exert their effects by modulating the production or activity of various inflammatory mediators, such as cytokines, prostaglandins, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). biomolther.orgnih.govstudysmarter.co.uknih.gov These mediators play critical roles in initiating and propagating the inflammatory response. nih.govstudysmarter.co.uk
While direct studies specifically detailing this compound's impact on individual inflammatory mediators were not extensively found, extracts from Allamanda cathartica have shown anti-inflammatory effects, potentially involving the inhibition of inflammatory mediators. jopir.in Other iridoids have been shown to influence inflammatory pathways, for example, by suppressing the expression of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov The anti-inflammatory activity of plant extracts containing this compound might be attributed to the presence of various phytochemicals, including iridoids, flavonoids, and terpenes, which are known to modulate inflammatory responses. jopir.innih.govinnovareacademics.inajol.inforemedypublications.com
Modulation of inflammatory mediators can occur through various mechanisms, including the inhibition of key enzymes in inflammatory pathways or the regulation of transcription factors like NF-κB, which controls the expression of many pro-inflammatory genes. researchgate.netresearchgate.netnih.gov Further research is needed to specifically elucidate how this compound itself influences these mediators and pathways.
In Vitro Inflammatory Models
Studies using in vitro inflammatory models have investigated the potential anti-inflammatory effects of Allamanda cathartica extracts, which contain this compound. One study evaluated the inhibition of haemolysis in human erythrocytes by an aqueous fraction from a methanol (B129727) extract, showing a rate of 69.49 ± 0.49% inhibition. nih.gov Another study assessed a compound from fresh A. cathartica flowers using an in vitro haemolytic membrane stabilization study, indicating membrane stabilizing activity. nih.gov This method is utilized to determine the anti-inflammatory effect of various compounds in vitro. researchgate.net
Anti-inflammatory Effects in Animal Models (excluding human trials)
Investigations in animal models have also explored the anti-inflammatory potential of Allamanda cathartica extracts. A study using a carageenan-induced paw edema model in mice investigated the anti-inflammatory activity of a methanolic extract of A. cathartica in combination with Piper nigrum, suggesting a synergistic interaction. usm.my
Antimicrobial Properties
Allamanda cathartica extracts, containing compounds like this compound, have demonstrated antimicrobial properties against a range of microorganisms. Studies have reported activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. jopir.in The aqueous leaf extract of Allamanda species has been found to possess antimicrobial properties. ajbasweb.commust-phyto.com
Antibacterial Activity Mechanisms
While specific mechanisms of this compound's antibacterial activity are still under investigation, studies on Allamanda cathartica extracts have provided some insights. The milky sap of the plant is reported to possess antibacterial activity. who.int An endophytic fungus isolated from Allamanda cathartica was found to contain a terpene compound with antibacterial activity. core.ac.uk Some research suggests that this compound, as an iridoid lactone, may disrupt bacterial cellular processes, potentially interfering with metabolism, neural function, and digestion. umn.edu In silico studies have explored the potential of phytochemicals, including this compound, to inhibit bacterial target proteins such as peptide deformylase (PDF), topoisomerase IV (TopoIV), and DNA gyrase B (GyrB), which are vital for bacterial survival and replication. mdpi.com
Antifungal Activity Mechanisms
Studies have indicated the antifungal activity of Allamanda species extracts containing this compound and other iridoids. These extracts have shown fungistatic or fungicidal properties against the growth of Colletotrichum gloeosporioides, the causal agent of anthracnose in papaya. ajbasweb.comresearchgate.net Scanning electron microscope observations revealed that active extracts resulted in hyphal degradation, where hyphae were retarded. ajbasweb.comresearchgate.net Bioactive iridoid compounds like this compound, plumieride (B147324), plumieride coumarate glucoside, plumiericin, and isoplumiericin have demonstrated antifungal properties. ajbasweb.commust-phyto.comresearchgate.net
Antioxidant Effects and Redox Modulation
The antioxidant capacity of Allamanda cathartica has been noted in several studies. Extracts from various parts of the plant, particularly the roots, exhibit significant free radical scavenging activity. jopir.in Methanolic extract of A. cathartica showed mild antioxidant activity in a DPPH assay compared to a standard antioxidant. skbu.ac.in Natural antioxidants like phenols, polyphenols, flavonoids, and terpenoids, present in medicinal plants, play a significant role in the removal of reactive oxygen species (ROS), contributing to protection against oxidative damage. skbu.ac.in this compound derivatives extracted from Allamanda cathartica have shown significant antioxidant activity in some reports. academicjournals.orgstikesbcm.ac.id
Other Investigated Biological Activities (e.g., antimitotic, wound healing in animal models, specific enzyme inhibition)
Beyond anti-inflammatory and antimicrobial effects, other biological activities of this compound-containing extracts have been investigated.
Antimitotic Activity: Allamanda species have demonstrated potential anti-mitotic or antiproliferative effects. jopir.inijsred.com Studies evaluating the effect of extracts on cell lines, such as leukemic cells, have shown cytostatic and cytotoxic activity. usm.myijsred.com A methanolic extract of Allamanda cathartica showed significant antimitotic potential in a Vigna radiata seed germination assay, comparable to the standard drug methotrexate. jopir.in This activity may be attributed to the presence of flavonoids and other phytochemicals. jopir.in
Wound Healing in Animal Models: Aqueous leaf extracts of Allamanda cathartica have shown promise in promoting wound healing activity in animal models, such as Sprague–Dawley rats. nih.govusm.myijmpronline.com Treated rats exhibited higher rates of wound contraction, decreased epithelialization periods, increased skin breaking strength, significantly higher granulation tissue weight, and more hydroxyproline (B1673980) content compared to controls. nih.govijmpronline.com Histological studies of granulation tissue in treated rats indicated fewer inflammatory cells and increased collagen formation. nih.govijmpronline.com
Specific Enzyme Inhibition: Research has explored the enzyme inhibitory activities of compounds found in Allamanda species. This compound may inhibit or disrupt key enzymes within certain organisms, such as termites, leading to impaired physiological functions. umn.edu Studies on Allamanda cathartica have also investigated the inhibition of enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis. researchgate.net Additionally, novel α-amylase inhibitors, known as allotides, have been discovered and characterized from A. cathartica. acs.org These peptides showed inhibitory activities against α-amylases from specific sources. acs.org
Here is a summary of some research findings in data tables:
Table 1: In Vitro Anti-inflammatory Activity of Allamanda cathartica Extract
| Extract/Fraction | Model Used | Observed Effect | Inhibition Rate (%) | Reference |
| Aqueous fraction from methanol extract of leaves | Inhibition of haemolysis in human erythrocytes | Inhibition of haemolysis | 69.49 ± 0.49 | nih.gov |
| Compound from fresh flowers | Haemolytic membrane stabilization study | Membrane stabilizing activity | Not specified | nih.gov |
Table 2: Wound Healing Effects of Allamanda cathartica Extracts in Animal Models
| Animal Model | Extract Type | Observed Effects | Reference |
| Sprague–Dawley rats | Aqueous leaf extract | Increased wound contraction, decreased epithelialization period, higher skin breaking strength, increased granulation tissue weight and hydroxyproline content, less inflammatory cells, increased collagen formation. | nih.govijmpronline.com |
| Rats (infected wound) | Petroleum ether extract ointments | Significant and faster rate of wound closure, reduced epithelialization period. | jgtps.com |
Table 3: Antifungal Activity of Allamanda Species Extracts
| Plant Species / Extract Type | Target Fungus | Observed Effect | Reference |
| Allamanda species leaf extracts (petroleum ether, chloroform, methanol) | Colletotrichum gloeosporioides | Fungistatic or fungicidal properties, hyphal degradation | ajbasweb.comresearchgate.net |
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin production in the skin scirp.orgmdpi.com. Inhibiting tyrosinase activity is a strategy for developing skin-lightening agents scirp.orgmdpi.com. Studies on Allamanda cathartica, a plant known to contain this compound, have investigated its tyrosinase inhibitory potential scirp.org.
Research has shown that extracts from A. cathartica stems exhibit tyrosinase inhibitory activity scirp.org. While this compound is a constituent of this plant, studies specifically isolating and testing this compound for tyrosinase inhibition have also been conducted. One study isolated several compounds from A. cathartica stems and evaluated their tyrosinase inhibitory activities scirp.orgresearchgate.net. Among the tested compounds, glabridin (B1671572) showed the highest inhibitory activity, significantly stronger than kojic acid, a known tyrosinase inhibitor scirp.orgresearchgate.net. Allamandicin, another compound isolated in this study, also showed some inhibitory activity scirp.orgresearchgate.net. While this compound was not highlighted as the most potent inhibitor in this specific study focusing on A. cathartica stem extracts, the presence of tyrosinase inhibitory compounds in this compound-containing plants suggests a potential area of investigation for this compound itself scirp.org. The mechanism of tyrosinase inhibition often involves the interaction of inhibitory compounds with the enzyme's active site, potentially by chelating the copper ions essential for its activity mdpi.comnih.gov.
Antifertility Activity in Animal Models
The antifertility effects of Allamanda cathartica have been investigated in animal models. One study explored the effects of oral administration of an aqueous leaf extract of A. cathartica on male reproductive parameters in Parkes strain mice nih.govresearchgate.net. The study found that treatment with the extract led to a reversible suppression of fertility in the male mice nih.govresearchgate.net.
Detailed findings from this study indicated that the A. cathartica extract affected several reproductive endpoints. While body weight and the weights of the testis and seminal vesicle were not significantly altered, the epididymal weight was markedly decreased in treated mice nih.govresearchgate.net. Furthermore, sperm parameters, including motility, viability, and number in the cauda epididymidis, were negatively affected nih.govresearchgate.net. Histological examination of the testes revealed non-uniform degenerative changes in the seminiferous tubules nih.govresearchgate.net. Despite these effects on sperm parameters and testicular histology, serum testosterone (B1683101) levels and fructose (B13574) levels in the seminal vesicle were not affected nih.govresearchgate.net. Importantly, the study reported that these changes were reversible, with reproductive parameters recovering to control levels after a period of treatment withdrawal nih.govresearchgate.net. The study concluded that the A. cathartica extract caused reversible infertility in male mice without observable toxic effects nih.govresearchgate.net. While this study focused on the aqueous leaf extract of A. cathartica, which contains various phytochemicals including this compound, it provides evidence for the antifertility potential associated with the plant and warrants further investigation into the specific compounds responsible, including this compound maas.edu.mmmdpi.com.
| Animal Model | Extract/Compound Tested | Dosage | Duration | Key Findings on Fertility | Reversibility |
| Male Parkes strain mice | Aqueous leaf extract of Allamanda cathartica | 150 mg/kg body weight/day | 14, 28, and 42 days | Decreased epididymal weight, affected sperm motility, viability, and number, suppressed fertility. | Yes, parameters recovered 56 days after treatment withdrawal. |
Note: The data in the table is based on studies using Allamanda cathartica extract, which contains this compound among other compounds.
Advanced Analytical Techniques in Allamandin Research
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering robust methods for analyzing complex samples containing Allamandin.
LC-MS for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the analysis of non-volatile and semi-volatile compounds like this compound in complex mixtures. LC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase, while the MS detector provides mass-to-charge ratio information, aiding in the identification and structural elucidation of separated compounds clinicaterapeutica.itscribd.com. LC-MS has been employed in phytochemical studies of Allamanda species to identify various compounds, including iridoid lactones such as this compound scribd.com. This technique is valuable for profiling the chemical composition of plant extracts and identifying the presence of this compound alongside other metabolites scribd.comresearchgate.netnih.gov. For instance, LC-MS analysis has been used to reveal the occurrence of numerous compounds in plant extracts, highlighting its utility in comprehensive phytochemical analysis clinicaterapeutica.it.
Application of Advanced NMR for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and conformation of organic molecules. Advanced NMR techniques, such as 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC), are indispensable for the structural elucidation of this compound chemtunes.comresearchgate.net. NMR can provide detailed information about the arrangement of atoms and their connectivity within the this compound molecule. Furthermore, advanced NMR can be applied to study the conformation of this compound in solution and its potential interactions with other molecules, although specific detailed studies on this compound's conformation and interactions using advanced NMR were not extensively detailed in the provided search results. However, NMR is generally recognized for its ability to capture dynamic conformational ensembles and study molecular interactions in solution utoronto.camdpi.comnih.gov. Structural elucidation of this compound has been reported using spectral studies, which would typically include NMR data researchgate.net.
Microscopic and Imaging Techniques in this compound Localization
Microscopic and imaging techniques can be employed to visualize the distribution and localization of compounds within plant tissues or cells. While direct imaging of this compound at a molecular level within tissues might be challenging, fluorescence microscopy and related techniques can be used in conjunction with specific probes or labels if available, or to study the cellular context of this compound production or accumulation wikimedia.orgvolkerschmid.deuni-muenchen.dearxiv.orgnih.gov. Fluorescence microscopy has been used in phytochemical analysis of Allamanda cathartica to qualitatively assess plant material researchgate.net. Techniques for co-localization analysis in fluorescence microscopy are being developed and refined, which could potentially be applied to study the co-localization of this compound with specific cellular structures or other compounds if appropriate labeling strategies are developed volkerschmid.deuni-muenchen.de. Advanced imaging techniques are crucial for quantitative analysis and localization of objects in microscopy, which could be relevant for studying the distribution of this compound within biological samples arxiv.orgnih.gov.
Quantitative Analytical Method Development for this compound
Developing quantitative analytical methods for this compound is essential for determining its concentration in various samples, such as plant extracts, biological fluids, or formulations. High-Performance Liquid Chromatography (HPLC) is a common technique used for quantitative analysis of plant compounds, and validated HPLC methods for quantifying iridoids like plumieride (B147324) (a related compound found in Allamanda) have been developed researchgate.net. While specific details on the quantitative method development solely for this compound using techniques like HPLC were not prominently featured in the search results, the principles of quantitative analysis using chromatographic techniques coupled with detectors (like UV-Vis or MS) are well-established mdpi.comsu.se. Method validation parameters such as linearity, precision, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ) are critical in developing reliable quantitative methods researchgate.netmdpi.com. The development of sensitive and precise quantitative methods is crucial for research involving this compound, including studies on its extraction yield and concentration in different plant parts or extracts researchgate.net.
Future Research Perspectives and Translational Potential of Allamandin
Elucidation of Remaining Biosynthetic Gaps
While some progress has been made in understanding iridoid biosynthesis in plants, there are still gaps in the complete pathway leading to allamandin. Recent findings on iridoid biosynthesis in other plants have provided a framework, but the specific molecular mechanisms involved in the formation of this compound within Allamanda species require further investigation researchgate.net. Research into the genetic and cellular mechanisms that drive the diversity of plant secondary metabolites, including this compound, is ongoing nih.gov. Elucidating these remaining gaps is crucial for understanding how the plant produces this compound and can inform strategies for its sustainable production.
Exploration of Novel this compound Derivatives for Enhanced Biological Activity
The exploration of novel this compound derivatives presents a significant avenue for future research. Modifying the structure of this compound could lead to compounds with improved potency, selectivity, or altered pharmacological properties. Research into the synthesis and biological activity of derivatives of natural products is a common strategy in drug discovery mdpi.comeurekaselect.comekb.eg. While specific studies on this compound derivatives were not extensively detailed in the search results, the potential for creating novel compounds with enhanced biological activity based on the this compound scaffold exists. This could involve synthetic modifications to various parts of the this compound molecule to investigate their impact on its interactions with biological targets.
Integration of Omics Technologies in this compound Research (Genomics, Proteomics, Metabolomics)
The integration of "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful tools to advance this compound research. Genomics can provide insights into the genes involved in the biosynthesis of this compound, while transcriptomics can reveal gene expression patterns related to its production isaaa.org. Proteomics can help identify the enzymes and proteins involved in the biosynthetic pathway and its biological interactions, and metabolomics can provide a comprehensive profile of the metabolites produced by the plant under different conditions, potentially revealing related compounds or pathway intermediates isaaa.orgnih.govnih.govnih.gov.
Applying these technologies can help in:
Identifying candidate genes and enzymes in the this compound biosynthetic pathway.
Understanding the regulatory mechanisms controlling this compound production in plants.
Discovering novel enzymes or pathways that could be exploited for biotechnological production.
Investigating the effects of environmental factors or genetic modifications on this compound accumulation.
Providing a deeper understanding of how this compound interacts with biological systems at a molecular level nih.govnih.gov.
Integrative multi-omics approaches can provide comprehensive insights into the molecular mechanisms underlying complex biological processes related to natural product production and activity nih.gov.
Biotechnological Approaches for Sustainable this compound Production
Developing sustainable methods for this compound production is an important future research direction. Traditional methods of extracting natural products from plants can be resource-intensive and may raise concerns about the sustainability of plant populations mdpi.com. Biotechnological approaches offer promising alternatives.
Potential biotechnological strategies include:
Plant cell, tissue, and organ culture: Establishing adventitious root cultures of Allamanda cathartica has shown potential for producing iridoid glycosides, and this approach could be optimized for this compound production researchgate.netmdpi.com.
Metabolic engineering: Modifying the metabolic pathways of suitable microorganisms or plant cell cultures to enhance this compound biosynthesis or produce intermediates rsu.lvrsu.lv.
Synthetic biology: Designing and constructing artificial biological systems for the production of this compound afjbs.com.
Sustainable metabolic engineering concepts are being explored to optimize biotechnological production processes by considering economic, environmental, and societal factors from the outset rsu.lvrsu.lv. Such approaches could be applied to this compound production to ensure its long-term viability and minimize environmental impact.
Expanding Mechanistic Understanding of this compound's Biological Interactions
While this compound has been reported to possess various biological activities, a deeper understanding of its precise mechanisms of action at the molecular level is needed researchgate.netmdpi.com. Future research should focus on identifying the specific biological targets that this compound interacts with and the downstream signaling pathways that are affected.
Studies could involve:
Target identification assays: Using biochemical or cell-based methods to identify proteins or other molecules that bind to this compound.
Cellular and molecular studies: Investigating the effects of this compound on cellular processes, such as cell growth, signaling, and gene expression.
In silico studies: Utilizing computational approaches like molecular docking to predict potential targets and interaction mechanisms tandfonline.comnih.gov.
Understanding the detailed mechanisms will be crucial for assessing the therapeutic potential of this compound and designing more effective derivatives.
Development of this compound as a Research Tool or Lead Compound in Preclinical Investigations
This compound's reported biological activities suggest its potential as a valuable research tool or a lead compound for preclinical investigations academicjournals.orgjddtonline.info. Natural products often serve as starting points for the development of new drugs researchgate.netcrimsonpublishers.com.
Future research could focus on:
In vitro and in vivo studies: Conducting rigorous preclinical studies to evaluate the efficacy and safety of this compound in relevant disease models creative-biostructure.comnih.govinnoserlaboratories.comucl.ac.uk.
Structure-activity relationship (SAR) studies: Systematically modifying the this compound structure to understand how chemical changes affect its biological activity, which is essential for lead optimization ucl.ac.uk.
Formulation and delivery studies: Developing suitable formulations for administering this compound in preclinical studies.
Q & A
Q. How can researchers leverage multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Integrate transcriptomics (RNA-seq), proteomics (TMT/SWATH-MS), and metabolomics (GC/LC-MS) datasets.
- Use pathway enrichment tools (DAVID, Metascape) to identify overlapping pathways.
- Validate hub targets via CRISPR interference or pharmacological inhibition .
Data Contradiction & Reproducibility
Q. How should discrepancies between in vitro and in vivo efficacy of this compound be investigated?
Q. What steps ensure reproducibility of this compound’s reported antioxidant activity across labs?
- Methodological Answer :
- Adopt standardized assays (e.g., DPPH/ABTS radical scavenging with Trolox as a reference).
- Report IC values with 95% confidence intervals.
- Share raw data (e.g., absorbance readings) and analysis scripts (R/Python) via repositories like Zenodo .
Future Directions & Interdisciplinary Approaches
Q. What nanoformulation strategies could enhance this compound’s therapeutic index?
Q. How can machine learning optimize this compound derivatives for improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
